

Spectroscopic Profile of Lawsone Methyl Ether: A Technical Guide

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Compound of Interest

Compound Name: Lawsone methyl ether

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This technical guide provides a comprehensive overview of the spectroscopic data for **lawsone methyl ether** (2-methoxy-1,4-naphthoquinone), a compound of interest in various research fields, including drug discovery. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopy for **lawsone methyl ether**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|-------------------|
| 8.09 - 8.07 | m | 1H | Aromatic H |
| 8.05 - 8.02 | m | 1H | Aromatic H |
| 7.72 - 7.67 | m | 2H | Aromatic H |
| 6.16 | s | 1H | Vinyl H |
| 3.88 | s | 3H | -OCH ₃ |

Solvent: CDCl₃**Table 2: ¹³C NMR Spectroscopic Data**

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--------------------|
| 184.8 | C=O |
| 180.1 | C=O |
| 160.7 | C-OCH ₃ |
| 134.4 | Aromatic CH |
| 133.3 | Aromatic CH |
| 131.7 | Aromatic C |
| 130.9 | Aromatic C |
| 126.8 | Aromatic CH |
| 126.3 | Aromatic CH |
| 109.8 | Vinylic CH |
| 56.5 | -OCH ₃ |

Solvent: CDCl₃**Table 3: IR Absorption Data**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|------------------------|
| ~3050-3100 | Aromatic C-H stretch |
| ~1680 | C=O stretch (quinone) |
| ~1650 | C=O stretch (quinone) |
| ~1600 | C=C stretch (aromatic) |
| ~1250-1300 | C-O stretch (ether) |

Sample Preparation: KBr Pellet or ATR

Table 4: UV-Vis Spectroscopic Data

| λ_{max} (nm) | Solvent |
|-----------------------------|------------------|
| ~250, ~330 | Methanol/Ethanol |

Note: The UV-Vis data for 1,4-naphthoquinones generally show characteristic absorptions around 250 nm and 330 nm[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of Lawsone Methyl Ether

Lawsone methyl ether can be synthesized from 2-chloro-1,4-naphthoquinone. In a typical procedure, a solution of 2-chloro-1,4-naphthoquinone in tetrahydrofuran is treated with a suspension of sodium methoxide in tetrahydrofuran at room temperature. The reaction mixture is stirred overnight. After evaporation of the solvent, the residue is taken up in ether. The organic layer is then washed with brine, dried, filtered, and evaporated. The final product, **lawsone methyl ether**, can be purified by chromatography over silica gel[2].

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 500 MHz for ^1H NMR and 125 MHz for ^{13}C NMR is typically used.

Sample Preparation: A sample of **lawsone methyl ether** is dissolved in deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Data Acquisition:

- ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for analysis[3].

Sample Preparation:

- KBr Pellet Method: Approximately 1-2 mg of the solid **lawsone methyl ether** sample is finely ground with about 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition: The sample is placed in the instrument's sample holder, and the IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

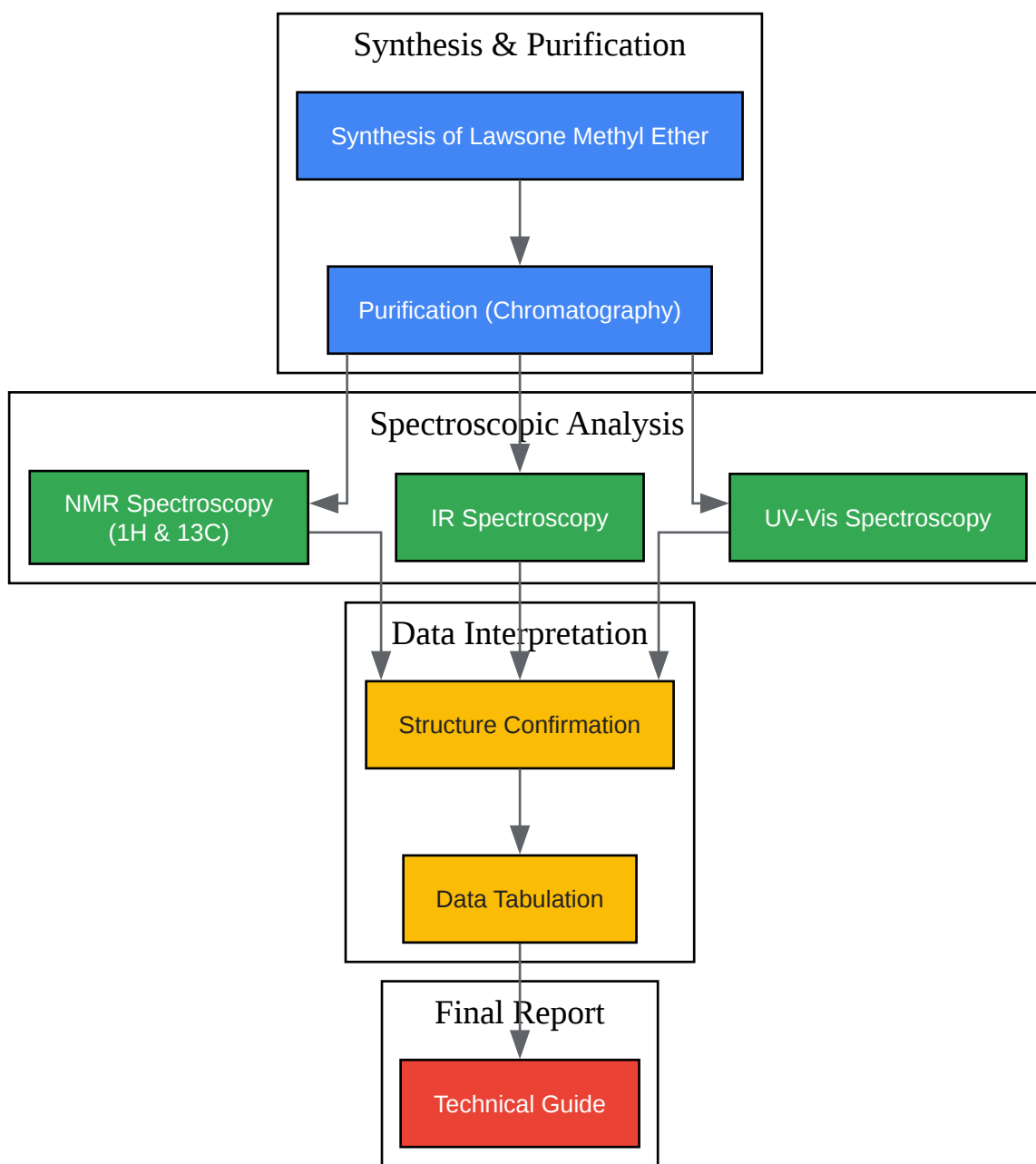
Instrumentation: A standard UV-Vis spectrophotometer is employed for the analysis.

Sample Preparation: A solution of **lawsone methyl ether** is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent, such as methanol or ethanol, to a known concentration.

Data Acquisition: The prepared solution is placed in a quartz cuvette. The spectrophotometer is first zeroed with the pure solvent (blank). The absorbance spectrum of the sample is then recorded over a wavelength range of approximately 200-800 nm to determine the wavelengths of maximum absorbance (λ_{max}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **lawsone methyl ether**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **lawsone methyl ether**.

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References

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